N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked indolin-1-yl moiety and a benzamide group. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common scaffold in drug design . The indolin-1-yl group, a bicyclic structure with a nitrogen atom, may confer kinase inhibitory activity, as seen in indole-based analogs targeting EGFR and COX-2 . The benzamide moiety enhances solubility and enables interactions with biological targets via hydrogen bonding .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-18(24-11-10-14-6-4-5-9-16(14)24)13-28-20-23-22-17(27-20)12-21-19(26)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZUZOOIDYKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a unique structure that integrates several pharmacologically significant moieties:
- Indolin-1-yl group : Known for its role in various biologically active compounds.
- Thioether linkage : Enhances lipophilicity and potentially improves bioavailability.
- 1,3,4-Oxadiazole core : Associated with diverse biological activities including antimicrobial and anticancer effects.
The molecular formula of this compound is with a molecular weight of approximately 368.41 g/mol.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole, including those containing thiadiazole rings, exhibit significant antimicrobial properties. The presence of the 1,3,4-thiadiazole ring in the compound suggests potential effectiveness against various pathogens.
A study reported that compounds similar to N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)benzamide showed better activity against gram-positive bacteria compared to gram-negative strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)benzamide has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against breast and lung carcinoma cells .
For instance, one study highlighted that compounds similar to this structure showed IC50 values lower than 20 µM against liver carcinoma cell lines (HUH7), indicating promising anticancer potential . The proposed mechanism may involve inhibition of critical enzymes involved in DNA synthesis or cell division processes.
Case Study 1: Antimicrobial Evaluation
A series of oxadiazole derivatives were synthesized and evaluated for antimicrobial activity. Among them, N-(5-(indolin-derived oxadiazoles) exhibited notable activity against Staphylococcus aureus and E. coli. The structure–activity relationship (SAR) analysis revealed that modifications to the indole moiety significantly influenced potency.
| Compound | Activity Against S. aureus | Activity Against E. coli | IC50 (µM) |
|---|---|---|---|
| A | 15 | 25 | 10 |
| B | 20 | 30 | 15 |
| C | 12 | 22 | 8 |
Case Study 2: Anticancer Potential
In another study focusing on the anticancer properties of related compounds, it was found that specific derivatives showed enhanced activity against HUH7 liver cancer cells compared to standard chemotherapy agents like 5-Fluorouracil (5-FU). Notably, one derivative demonstrated an IC50 value of 10.1 µM .
Comparison with Similar Compounds
Indole/Indolin-Based 1,3,4-Oxadiazole Derivatives
Compounds such as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) () share structural similarities with the target compound but differ in the substitution pattern. Key comparisons include:
- Structural Differences : The target compound uses an indolin-1-yl group (a saturated bicyclic system), whereas analogs like 2a–i feature an indol-3-yl group (aromatic). The indolin moiety may enhance conformational flexibility and reduce metabolic oxidation compared to indole derivatives.
- Activity : Indole-based analogs exhibit dual inhibition of EGFR (IC₅₀: 0.08–0.42 µM) and COX-2 (IC₅₀: 0.11–0.83 µM), attributed to the indole’s planar structure and hydrogen-bonding capacity . The target compound’s saturated indolin group may alter binding affinity to these targets.
- Physicochemical Properties: Indole-based derivatives show high melting points (200–242°C) and yields (79–86%), indicative of stability and synthetic feasibility .
Table 1: Comparison of Indole/Indolin-Based Oxadiazoles
Benzofuran-Appended Oxadiazole Derivatives
Examples include 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) (). Key distinctions:
- Structural Differences : Benzofuran replaces indolin, introducing an oxygen-containing heterocycle. The target compound’s indolin group may offer stronger hydrophobic interactions compared to benzofuran’s polar oxygen.
- Activity : Benzofuran derivatives inhibit tyrosinase (IC₅₀: 2.4–8.7 µM) and exhibit antimicrobial effects (MIC: 4–32 µg/mL) due to halogen substituents enhancing electronegativity . The target compound’s indolin group could shift activity toward kinase or protease inhibition.
Nitro-Substituted Benzamide Derivatives
Compounds like N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-2-nitro benzamide () highlight the role of electron-withdrawing groups:
- Structural Differences : A nitro group at the benzamide’s ortho position enhances resonance stabilization, absent in the target compound.
- Activity : Nitro derivatives show potent antiviral activity (EC₅₀: <1 µM), with substituent position critically influencing efficacy . The target compound’s indolin-thioether linkage may prioritize different biological pathways.
Sulfamoyl-Containing Oxadiazole Derivatives
Examples include 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) ():
Thiadiazole vs. Oxadiazole Derivatives
Compounds like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () demonstrate the impact of heteroatom substitution:
- Structural Differences : Thiadiazole (sulfur in the ring) versus oxadiazole (oxygen). Sulfur increases lipophilicity and electron delocalization.
- Activity : Thiadiazoles show acetylcholinesterase inhibition (IC₅₀: 0.9–3.2 µM), suggesting the target compound’s oxadiazole core may favor different enzyme interactions .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?
- Methodology : The compound is typically synthesized via multi-step protocols involving:
Thioether linkage formation : Reacting 2-(indolin-1-yl)-2-oxoethylthiol with 5-chloro-1,3,4-oxadiazole derivatives under reflux in dry acetone with anhydrous potassium carbonate (2.2–2.5 equiv) as a base .
Benzamide coupling : Introducing the benzamide moiety via nucleophilic substitution or amide bond formation, often using DMF as a solvent and triethylamine as a catalyst .
Purification : Recrystallization from ethanol or methanol yields pure products (>95% purity by TLC) .
- Key Considerations : Optimize reaction time (3–5 hours) and stoichiometry to avoid side products like disulfide formation.
Q. How is the purity and structural integrity of the compound validated?
- Analytical Techniques :
- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane, 3:7 v/v) .
- Spectroscopy :
- ¹H/¹³C NMR (400 MHz, DMSO-d₆): Confirm substitution patterns (e.g., indoline protons at δ 3.2–3.8 ppm, oxadiazole C=O at δ 165–170 ppm) .
- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thioether C–S at ~650 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450–470) .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Cytotoxicity Evaluation :
- MTT assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Selectivity : Compare activity with normal cell lines (e.g., HEK-293) to assess therapeutic index .
- Anti-inflammatory Activity :
- COX-2 inhibition assay : Measure IC₅₀ via ELISA using celecoxib as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Key Modifications :
-
Oxadiazole ring substitution : Electron-withdrawing groups (e.g., –NO₂) at the 5-position enhance cytotoxicity by improving electrophilicity .
-
Indoline modifications : N-Methylation improves metabolic stability but reduces COX-2 selectivity .
- Data Analysis : Compare IC₅₀ values of derivatives (Table 1).
Derivative R Group (Oxadiazole) IC₅₀ (µM, HeLa) COX-2 Inhibition (%) A –H 12.5 45 B –NO₂ 5.8 78 C –OCH₃ 18.3 32
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from:
Assay conditions : Variations in enzyme concentration (5–10 nM) or incubation time (15–30 min) .
Cell line heterogeneity : Use standardized cell banks (e.g., ATCC) and validate via STR profiling.
- Mitigation : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., Western blot for COX-2 expression) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Maestro.
- Targets : Dock into COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) active sites.
- Key Interactions : Hydrogen bonding with Arg120 (COX-2) or Met793 (EGFR) .
Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?
- Animal Models :
- Pharmacokinetics : Administer 10 mg/kg (i.v.) in Sprague-Dawley rats; collect plasma for HPLC-MS analysis (t₁/₂ = 4–6 hours) .
- Toxicity : 28-day subacute study in mice (OECD 407) with histopathology of liver/kidney .
Q. What strategies mitigate stability issues during long-term storage?
- Degradation Pathways : Hydrolysis of the oxadiazole ring under humid conditions (>60% RH) .
- Solutions :
- Lyophilization : Store at −20°C in amber vials under argon .
- Stabilizers : Add 0.1% w/v ascorbic acid to prevent oxidative degradation .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
